2,6-Dimethoxypyrimidine-4-carbonitrile
Overview
Description
2,6-Dimethoxypyrimidine-4-carbonitrile is a chemical compound belonging to the pyrimidine family. It is characterized by the presence of two methoxy groups at positions 2 and 6, and a carbonitrile group at position 4 on the pyrimidine ring. This compound has a molecular formula of C7H7N3O2 and a molecular weight of 165.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxypyrimidine-4-carbonitrile typically involves multiple steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to improve yield, reduce waste, and enhance product purity. This may include the use of advanced catalysts, continuous flow reactors, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxypyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts such as palladium or copper.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Amino derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethoxypyrimidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 2,6-Dimethoxypyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxypyrimidine-2-carbonitrile
- 4-chloro-6-methoxypyrimidine-2-carbonitrile
- 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile
Uniqueness
2,6-Dimethoxypyrimidine-4-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,6-dimethoxypyrimidine-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-11-6-3-5(4-8)9-7(10-6)12-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGNNPXFMPVTKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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